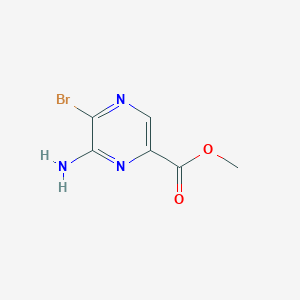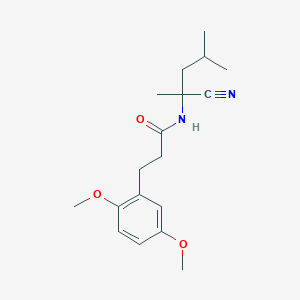![molecular formula C14H21Cl2N3 B2410737 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2379946-07-1](/img/structure/B2410737.png)
1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 1999 and has been extensively studied since then.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anti-inflammatory Applications : A study by Kalsi et al. (1990) described the synthesis of indolyl azetidinones, demonstrating significant anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs for their effectiveness and ulcerogenic activities.
Chemosensory Properties : Emandi et al. (2018) reported on imidazole derivatives that act as luminescent sensors for detecting cyanide and mercury ions. These compounds, which include 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride derivatives, showed specificity towards CN- ions with a notable quenching of fluorescence (Emandi, Flanagan, & Senge, 2018).
Antimicrobial Activity : Research by Rekha et al. (2019) synthesized imidazolyl Schiff bases, triazoles, and azetidinones, predicting their molecular properties and demonstrating notable antibacterial and antifungal activities. This study highlights the potential of this compound in developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).
Photoluminescent Properties : Liu et al. (2021) focused on derivatives of this compound in the context of their photo- and electro-luminescent properties. This research can be pivotal in developing new materials for organic light-emitting devices (Liu et al., 2021).
Synthesis and Chemical Properties
Synthetic Applications : Mlostoń and Celeda (2005) illustrated the use of 1-azabicyclo[1.1.0]butanes, closely related to azetidines, in generating N-unsubstituted azetidin-3-amines. This study underscores the versatility of azetidine derivatives in synthesizing complex organic compounds (Mlostoń & Celeda, 2005).
Cycloaddition Reactions : Yadav and Sriramurthy (2005) researched silylmethyl-substituted aziridine and azetidine compounds. They demonstrated their utility in formal cycloaddition reactions, highlighting the chemical flexibility of azetidine-based compounds (Yadav & Sriramurthy, 2005).
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-2-tert-butylbenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-14(2,3)13-16-11-6-4-5-7-12(11)17(13)10-8-15-9-10;;/h4-7,10,15H,8-9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPYBGMRCBCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)


![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)